3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety and an imidazo[4,5-b]pyridine core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
The compound inhibits the activity of VEGFR1, thereby reducing the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the effectiveness of other anticancer drugs by preventing the efflux of these drugs from the cancer cells .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis . This can starve the tumor of nutrients, slowing or even stopping its growth. By inhibiting P-glycoprotein efflux pumps, the compound can increase the intracellular concentration of other anticancer drugs, enhancing their cytotoxic effects .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to significant anticancer effects . For example, it can enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells, evident from the improved IC50 of doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This process involves the coupling of a benzo[d][1,3]dioxole derivative with an imidazo[4,5-b]pyridine precursor under specific conditions, such as the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazo[4,5-b]pyridine core.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole group and have shown potential in antitumor activities.
Uniqueness
What sets 3-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one apart is its unique imidazo[4,5-b]pyridine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-imidazo[4,5-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-15-9-2-1-5-14-12(9)16(13)8-3-4-10-11(6-8)19-7-18-10/h1-6H,7H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSXAAGDASBOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474824 | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61962-84-3 | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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